molecular formula C15H13IN2O2 B6114195 N'-(4-iodobenzoyl)-2-methylbenzohydrazide

N'-(4-iodobenzoyl)-2-methylbenzohydrazide

Cat. No.: B6114195
M. Wt: 380.18 g/mol
InChI Key: FDCUIQRBTYFVFE-UHFFFAOYSA-N
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Description

N’-(4-iodobenzoyl)-2-methylbenzohydrazide is an organic compound that belongs to the class of benzohydrazides This compound is characterized by the presence of an iodobenzoyl group attached to a methylbenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-iodobenzoyl)-2-methylbenzohydrazide typically involves the reaction of 4-iodobenzoyl chloride with 2-methylbenzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for N’-(4-iodobenzoyl)-2-methylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-iodobenzoyl)-2-methylbenzohydrazide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzohydrazides.

    Oxidation Reactions: Products may include oxidized derivatives of the original compound.

    Reduction Reactions: Reduced forms of the compound, such as amines or alcohols, can be obtained.

Scientific Research Applications

N’-(4-iodobenzoyl)-2-methylbenzohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-(4-iodobenzoyl)-2-methylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodobenzoyl group can form strong interactions with these targets, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic Acid: Similar in structure but lacks the hydrazide moiety.

    4-Iodobenzoyl Chloride: A precursor in the synthesis of N’-(4-iodobenzoyl)-2-methylbenzohydrazide.

    1-(4-Iodobenzoyl)-5-methoxy-2-methylindole-3-acetic Acid: Contains a similar iodobenzoyl group but with different functional groups attached.

Uniqueness

N’-(4-iodobenzoyl)-2-methylbenzohydrazide is unique due to the presence of both the iodobenzoyl and methylbenzohydrazide groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

N'-(4-iodobenzoyl)-2-methylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IN2O2/c1-10-4-2-3-5-13(10)15(20)18-17-14(19)11-6-8-12(16)9-7-11/h2-9H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCUIQRBTYFVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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